![molecular formula C25H29ClF3N5O9 B1663749 地拉氟沙星葡甲胺 CAS No. 352458-37-8](/img/structure/B1663749.png)
地拉氟沙星葡甲胺
描述
科学研究应用
Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
Delafloxacin is primarily used to treat ABSSSI. In clinical trials, it has demonstrated comparable efficacy to traditional treatments. For instance, a pooled analysis showed a cure rate of 80% in patients treated with delafloxacin compared to 78.3% in those receiving comparator therapies such as vancomycin and aztreonam .
Community-Acquired Pneumonia (CAP)
Currently, delafloxacin is under evaluation for treating CAP. Its broad-spectrum activity suggests potential effectiveness against common pathogens associated with this condition .
Off-Label Uses
Recent case studies have reported off-label uses of delafloxacin for conditions such as prosthetic joint infections (PJI) and other soft tissue infections. A case series involving five patients indicated successful treatment outcomes without documented failures or adverse events .
Comparative Efficacy
A comparative study highlighted delafloxacin's effectiveness against various bacterial pathogens:
Pathogen | Susceptibility Rate |
---|---|
Methicillin-Susceptible S. aureus (MSSA) | 94% |
Methicillin-Resistant S. aureus (MRSA) | 97.5% |
Pseudomonas aeruginosa | High susceptibility |
This table illustrates delafloxacin's robust activity against resistant strains, reinforcing its clinical utility in treating complex infections .
Case Studies
Case Series on Delafloxacin Use:
- Participants: Five patients with a median age of 59 years.
- Conditions Treated: Two cases of PJI and two cases of acute skin infections.
- Outcomes: All patients achieved clinical success without adverse events; off-label use was noted in 60% of cases .
Pharmacokinetics
Delafloxacin exhibits favorable pharmacokinetic properties:
- Bioavailability: High oral bioavailability allows for flexible administration routes.
- Half-Life: The drug has a prolonged half-life, supporting once-daily dosing regimens.
- Tissue Penetration: Effective penetration into infected tissues enhances therapeutic outcomes.
Safety Profile
Delafloxacin is generally well-tolerated, with gastrointestinal disturbances being the most common adverse effects reported. A systematic review indicated fewer adverse events compared to traditional antibiotics like vancomycin .
作用机制
德拉弗洛沙星通过抑制细菌 DNA 拓扑异构酶 IV 和 DNA 促旋酶 (拓扑异构酶 II) 来发挥其抗菌作用。这些酶对细菌 DNA 复制和转录至关重要。 通过阻止 DNA 复制过程中引入的正超螺旋的松弛,德拉弗洛沙星会破坏细菌 DNA 复制过程,导致细菌细胞死亡 .
生化分析
Biochemical Properties
Delafloxacin Meglumine’s unique chemical structure enhances its antibacterial activity in acidic environments such as occurs in acute bacterial skin and skin structure infections . It primarily exists as an uncharged molecule in acidic pH, which facilitates transmembrane passage and concentration within the bacterium .
Cellular Effects
Delafloxacin Meglumine’s unique chemical structure allows it to penetrate bacterial cells effectively. Once inside the cell, where pH is neutral, Delafloxacin Meglumine is deprotonated and resides within the bacterium in ionic form .
Molecular Mechanism
Delafloxacin Meglumine acts via equipotent targeting of the bacterial enzymes topoisomerase IV and DNA gyrase . Its potent in vitro activity against a broad spectrum of relevant Gram-positive and Gram-negative bacteria, including those carrying specific resistance mutations such as MRSA, is a testament to its effective molecular mechanism .
Temporal Effects in Laboratory Settings
The structure of Delafloxacin Meglumine has been analyzed by various spectroscopic methods, including infrared absorption (IR), ultraviolet absorption (UV), nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis . These studies provide insights into the stability and degradation of Delafloxacin Meglumine over time.
Dosage Effects in Animal Models
In pivotal phase 3 trials, Delafloxacin Meglumine demonstrated noninferior efficacy to vancomycin plus aztreonam and was generally well tolerated . The effects of Delafloxacin Meglumine varied with different dosages, with most treatment-related adverse events being mild to moderate in severity .
Metabolic Pathways
Delafloxacin Meglumine is primarily metabolized via glucuronidation mediated by UDP glucuronosyltransferase 1-1, UDP-glucuronosyltransferase 1-3, and UDP-glucuronosyltransferase 2B15 . Less than 1% is metabolized via oxidation .
Transport and Distribution
The unique chemical structure of Delafloxacin Meglumine, which renders it a weakly acidic molecule, facilitates its transport and distribution within cells and tissues .
Subcellular Localization
Once Delafloxacin Meglumine has gained entry within the cell, where pH is neutral, it resides within the bacterium in ionic form
准备方法
德拉弗洛沙星美格鲁明的制备涉及以下几个步骤:
化学反应分析
德拉弗洛沙星美格鲁明会发生各种化学反应:
螯合: 与其他氟喹诺酮类药物一样,德拉弗洛沙星会螯合铝、镁、铁和锌等金属.
葡萄糖醛酸化: 德拉弗洛沙星主要通过葡萄糖醛酸化代谢,涉及 UGT1A1、UGT1A3 和 UGT2B15 等酶.
氧化代谢: 尽管很少,但德拉弗洛沙星也会发生氧化代谢.
这些反应的常用试剂和条件包括用于螯合的金属离子以及用于葡萄糖醛酸化的葡萄糖醛酸衍生物。 形成的主要产物包括金属螯合物和葡萄糖醛酸苷缀合物 .
相似化合物的比较
德拉弗洛沙星与其他氟喹诺酮类药物(如环丙沙星、左氧氟沙星和莫西沙星)进行比较:
生物活性
Delafloxacin meglumine, a novel anionic fluoroquinolone, has garnered attention for its potent antibacterial properties, particularly against resistant bacterial strains. This article delves into its biological activity, efficacy in clinical settings, and comparative studies against other antibiotics.
Delafloxacin is characterized by its unique chemical structure that enhances its efficacy in acidic environments, making it particularly effective against various pathogens. It functions by inhibiting bacterial DNA replication through targeting two key enzymes: DNA gyrase and topoisomerase IV . This dual-targeting mechanism allows delafloxacin to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
In Vitro Activity
Delafloxacin has demonstrated significant in vitro activity against a range of bacterial pathogens. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against various strains:
Bacterial Strain | MIC50 (mg/L) | MIC90 (mg/L) | Comparison with Other Fluoroquinolones |
---|---|---|---|
Staphylococcus aureus (MSSA) | ≤0.008 | 0.25 | 8-fold higher than levofloxacin |
Methicillin-resistant S. aureus (MRSA) | 0.03 | 0.5 | Low resistance selection frequency |
Pseudomonas aeruginosa | 0.25 | 1 | 4 times more potent than ciprofloxacin |
Enterobacter cloacae | 0.03 | 0.06 | Comparable to ciprofloxacin |
Klebsiella pneumoniae | - | - | Twice the activity compared to others |
Delafloxacin exhibits at least a 64-fold increase in potency against Staphylococcus aureus compared to other fluoroquinolones like levofloxacin and ciprofloxacin .
Clinical Efficacy
Delafloxacin was approved by the FDA for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) based on data from pivotal Phase III trials. The drug was found to be non-inferior to comparators such as vancomycin and tigecycline, with pooled cure rates reported at 80% for delafloxacin versus 78.3% for the comparator group .
Case Studies
- Study on Efficacy Against ABSSSI :
- Comparative Study with Linezolid and Tigecycline :
Safety Profile
The safety profile of delafloxacin is generally favorable, with the most common treatment-related adverse events being gastrointestinal issues such as diarrhea and nausea. Serious adverse events were less frequent compared to traditional treatments like vancomycin .
Resistance Profile
Delafloxacin shows a low probability of selecting resistant mutants, particularly in MRSA strains, where it demonstrated spontaneous resistance frequencies significantly lower than those observed with other fluoroquinolones . This characteristic is crucial for maintaining its efficacy in clinical settings.
属性
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4O4.C7H17NO5/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJGUEMIZPMAMR-WZTVWXICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClF3N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188740 | |
Record name | Delafloxacin meglumine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352458-37-8 | |
Record name | Delafloxacin meglumine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352458378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delafloxacin meglumine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELAFLOXACIN MEGLUMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7V53U4U4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。